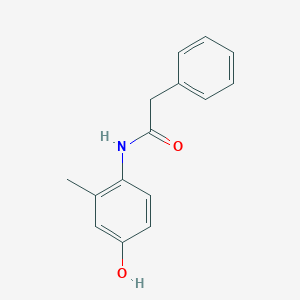

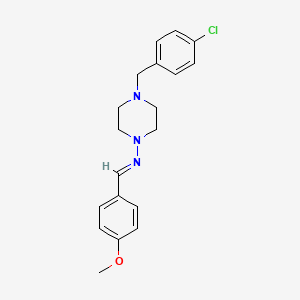

N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)acetamide, a closely related compound, has been achieved through a one-pot reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, demonstrating a sustainable approach with a selectivity of 85 mol% under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023). Another synthesis method involves the acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride, achieving a total yield of 88.0% (Z. Zhong-cheng, Shu Wan-yin, 2002).

Molecular Structure Analysis

Extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been carried out to determine the structural and thermodynamical characteristics of compounds closely related to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide. These studies provide insight into the steric influence of methyl groups on the characteristic frequencies of the amide group (V. Arjunan, P. Ravindran, K. Subhalakshmi, S. Mohan, 2009).

Chemical Reactions and Properties

Research into derivatives of N-(2-hydroxyphenyl)acetamide has shown a broad spectrum of antibacterial and antifungal activities, indicating the potential for chemical modifications to enhance these properties (Tugba Ertan et al., 2007). Additionally, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been explored, revealing interesting structural and reactivity patterns (A. Nikonov et al., 2016).

Physical Properties Analysis

The crystal structure analysis of N-(2-Methylphenyl)acetamide, a compound structurally similar to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide, has been conducted to understand its conformation and bond parameters, providing a basis for the physical properties analysis (B. Gowda et al., 2007).

Chemical Properties Analysis

Silylation reactions involving N-(2-hydroxyphenyl)acetamide have been investigated, leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, showcasing the compound's reactivity towards organometallic reagents and the resulting chemical properties (N. Lazareva et al., 2017).

Propriétés

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-9-13(17)7-8-14(11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCOVXXFVUENFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7173138 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)

![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)

![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)